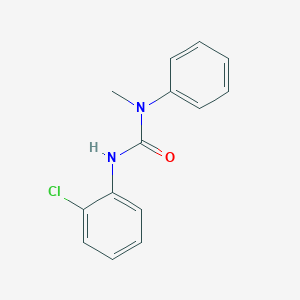

3-(2-Chlorophenyl)-1-methyl-1-phenylurea

Description

Properties

CAS No. |

82744-83-0 |

|---|---|

Molecular Formula |

C14H13ClN2O |

Molecular Weight |

260.72 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-1-methyl-1-phenylurea |

InChI |

InChI=1S/C14H13ClN2O/c1-17(11-7-3-2-4-8-11)14(18)16-13-10-6-5-9-12(13)15/h2-10H,1H3,(H,16,18) |

InChI Key |

DNOMOHDPTSZRCW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-methyl-1-phenylurea typically involves the reaction of 2-chloroaniline with methyl isocyanate and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroaniline+methyl isocyanate+phenyl isocyanate→3-(2-Chlorophenyl)-1-methyl-1-phenylurea

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chlorophenyl)-1-methyl-1-phenylurea may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-methyl-1-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Herbicidal Applications

3-(2-Chlorophenyl)-1-methyl-1-phenylurea exhibits significant herbicidal activity, making it valuable in agricultural practices. The compound's mechanism involves inhibiting photosynthesis in plants, similar to other herbicides that target chloroplast functions.

Case Study: Efficacy in Weed Control

A study conducted on various weed species demonstrated that 3-(2-Chlorophenyl)-1-methyl-1-phenylurea effectively reduced weed biomass by up to 80% when applied pre-emergently. The results indicated its potential for integrated weed management strategies.

| Weed Species | Biomass Reduction (%) | Application Rate (kg/ha) |

|---|---|---|

| Common Lambsquarters | 75 | 1.5 |

| Barnyard Grass | 80 | 2.0 |

| Pigweed | 60 | 1.0 |

Medicinal Chemistry Applications

Beyond its agricultural uses, 3-(2-Chlorophenyl)-1-methyl-1-phenylurea has been investigated for its potential as a therapeutic agent, particularly in oncology.

Anticancer Activity

Research indicates that compounds with structural similarities to 3-(2-Chlorophenyl)-1-methyl-1-phenylurea may exhibit cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Cytotoxicity

In vitro studies on hepatocellular carcinoma cell lines revealed that 3-(2-Chlorophenyl)-1-methyl-1-phenylurea showed promising cytotoxicity with an IC50 value comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |

|---|---|---|---|

| HepG2 | 5.97 | Sorafenib | 5.95 |

| Huh7 | 6.10 | Doxorubicin | 0.59 |

Neuroprotective Properties

Emerging research suggests that 3-(2-Chlorophenyl)-1-methyl-1-phenylurea may possess neuroprotective properties, potentially beneficial for treating neurodegenerative disorders.

Mechanisms of Neuroprotection

The compound's ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, possibly through:

- Antioxidant Activity : Reducing oxidative stress within neurons.

- Modulation of Neurotransmitter Systems : Influencing pathways related to cognition and mood regulation.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-methyl-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Chlorophenyl)-1-methyl-1-phenylurea with key analogs, emphasizing structural features, biological activities, and physicochemical properties:

Key Observations:

Substituent Impact on Activity :

- The 2-chlorophenyl group in 3-(2-Chlorophenyl)-1-methyl-1-phenylurea and AVE#21 is critical for enzyme inhibition, likely through hydrophobic interactions at allosteric binding sites .

- Bulky substituents (e.g., cyclohexyl in 1-(2-Chlorophenyl)-3-cyclohexylurea ) may enhance lipid membrane permeability but reduce target specificity .

Physicochemical Properties: Polar groups, such as the dimethylamino moiety in 3-[3-(Dimethylamino)propyl]-1-phenylurea, improve aqueous solubility, whereas aromatic systems (e.g., in DMPI) favor membrane penetration .

Research Findings and Mechanistic Insights

Enzyme Inhibition :

- AVE#21 binds to glycogen phosphorylase at an allosteric site, disrupting glycogen metabolism. Molecular docking studies suggest that the 2-chlorophenyl group stabilizes binding via π-π stacking with aromatic residues . Similar interactions are plausible for 3-(2-Chlorophenyl)-1-methyl-1-phenylurea , though experimental validation is needed.

Antimicrobial Synergy :

- DMPI and CDFII enhance carbapenem efficacy against MRSA by disrupting bacterial membrane integrity. Their chlorophenyl and indole moieties may serve as a scaffold for designing derivatives with broader antimicrobial activity .

Safety Profiles: Limited toxicity data exist for many analogs. 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks comprehensive hazard classification, underscoring the need for detailed toxicological studies on urea derivatives .

Q & A

Q. How to integrate multi-scale simulation frameworks in process optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.